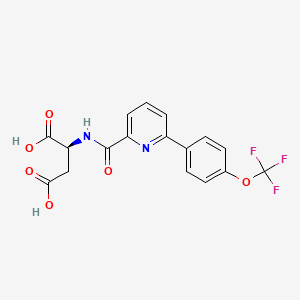
Sucnr1-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucnr1-IN-2 is a chemical compound that acts as an inhibitor of the succinate receptor 1 (SUCNR1). This receptor is a G protein-coupled receptor that is activated by succinate, a key intermediate in the citric acid cycle. The inhibition of SUCNR1 has been studied for its potential therapeutic applications in various metabolic and inflammatory diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sucnr1-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core molecular framework of this compound through a series of organic reactions such as condensation, cyclization, and coupling reactions.
Functional Group Modifications: The core structure is then modified to introduce specific functional groups that are essential for the inhibitory activity of the compound. This may involve reactions such as halogenation, alkylation, and acylation.
Purification and Characterization: The final product is purified using techniques such as chromatography and recrystallization. The purity and structure of this compound are confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures while ensuring consistency, efficiency, and safety. This typically includes:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.
Use of Catalysts: Catalysts may be employed to increase the reaction rate and yield.
Automation and Process Control: Automated systems and process control technologies are used to monitor and control the production process, ensuring high quality and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Sucnr1-IN-2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms or more hydrogen atoms.
Substitution: Substituted products with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a tool compound to study the role of SUCNR1 in various chemical pathways.
Biology: Investigated for its effects on cellular metabolism and signaling pathways.
Medicine: Explored for its therapeutic potential in treating metabolic disorders, inflammation, and other diseases.
Wirkmechanismus
Sucnr1-IN-2 exerts its effects by inhibiting the activity of the succinate receptor 1 (SUCNR1). The mechanism involves:
Binding to SUCNR1: this compound binds to the receptor, preventing succinate from activating it.
Blocking Signal Transduction: By inhibiting SUCNR1, this compound blocks the downstream signaling pathways that are normally activated by succinate. This includes pathways involved in inflammation, metabolism, and cellular stress responses.
Molecular Targets and Pathways: The primary molecular target is SUCNR1, and the pathways affected include those related to the citric acid cycle, energy metabolism, and inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Sucnr1-IN-2 can be compared with other SUCNR1 inhibitors and related compounds:
Similar Compounds: Other inhibitors of SUCNR1 include compounds like oxaloacetate, malate, and α-ketoglutarate.
Uniqueness: this compound is unique in its specific binding affinity and inhibitory potency towards SUCNR1. It may also have distinct pharmacokinetic and pharmacodynamic properties compared to other inhibitors.
List of Similar Compounds:
Eigenschaften
Molekularformel |
C17H13F3N2O6 |
|---|---|
Molekulargewicht |
398.29 g/mol |
IUPAC-Name |
(2S)-2-[[6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonyl]amino]butanedioic acid |
InChI |
InChI=1S/C17H13F3N2O6/c18-17(19,20)28-10-6-4-9(5-7-10)11-2-1-3-12(21-11)15(25)22-13(16(26)27)8-14(23)24/h1-7,13H,8H2,(H,22,25)(H,23,24)(H,26,27)/t13-/m0/s1 |
InChI-Schlüssel |
TUTOXIPIHTUWDS-ZDUSSCGKSA-N |
Isomerische SMILES |
C1=CC(=NC(=C1)C(=O)N[C@@H](CC(=O)O)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
Kanonische SMILES |
C1=CC(=NC(=C1)C(=O)NC(CC(=O)O)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


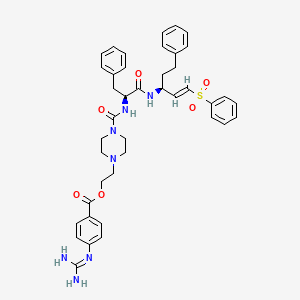
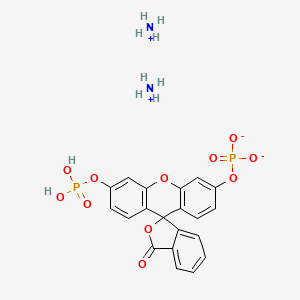

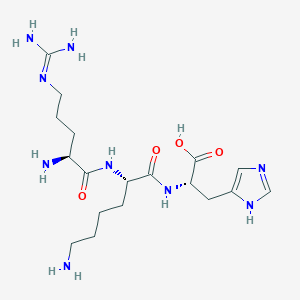
![sodium;[13-[2-carboxy-4-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylcarbamoyl]phenyl]-7,7,19,19,20-pentamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12377749.png)

![7-Chloro-8-ethyl-10-[2-(2-methylpropoxy)ethyl]benzo[g]pteridine-2,4-dione](/img/structure/B12377757.png)

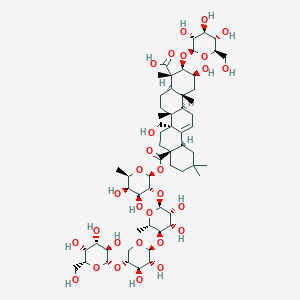
![2-[4-[2-(2-Fluoroethoxy)ethoxy]phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one](/img/structure/B12377776.png)
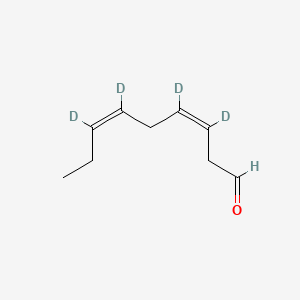
![N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B12377792.png)


